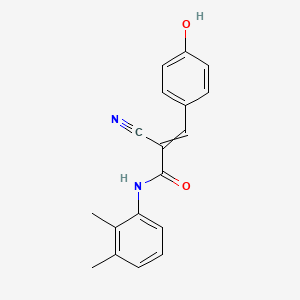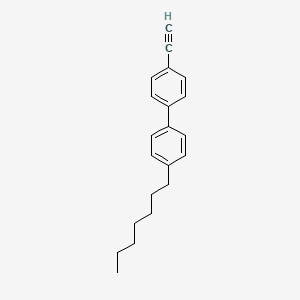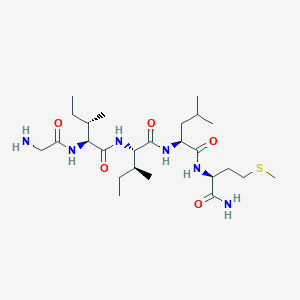![molecular formula C32H44N4+2 B14260502 1-[10-[4-(dimethylamino)quinolin-1-ium-1-yl]decyl]-N,N-dimethylquinolin-1-ium-4-amine CAS No. 162664-44-0](/img/structure/B14260502.png)
1-[10-[4-(dimethylamino)quinolin-1-ium-1-yl]decyl]-N,N-dimethylquinolin-1-ium-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[10-[4-(dimethylamino)quinolin-1-ium-1-yl]decyl]-N,N-dimethylquinolin-1-ium-4-amine is a quaternary ammonium compound known for its antimicrobial properties. It consists of two aminoquinaldinium rings connected by a decyl chain, making it amphipathic. This compound is used in various applications, including as an antiseptic and disinfectant.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[10-[4-(dimethylamino)quinolin-1-ium-1-yl]decyl]-N,N-dimethylquinolin-1-ium-4-amine typically involves the quaternization of quinoline derivatives. One common method involves reacting 4-(dimethylamino)quinoline with a decylating agent under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
1-[10-[4-(dimethylamino)quinolin-1-ium-1-yl]decyl]-N,N-dimethylquinolin-1-ium-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using molecular oxygen or other oxidizing agents to form quinoline N-oxides.
Reduction: It can be reduced to its corresponding amine derivatives using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium centers.
Common Reagents and Conditions
Oxidation: Molecular oxygen, hydrogen peroxide, or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
1-[10-[4-(dimethylamino)quinolin-1-ium-1-yl]decyl]-N,N-dimethylquinolin-1-ium-4-amine has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its antimicrobial properties against bacteria, fungi, and viruses.
Medicine: Explored for potential use in treating infections and as a component in drug delivery systems.
Industry: Utilized in the production of antiseptics, disinfectants, and other hygiene products.
作用機序
The compound exerts its effects primarily through its quaternary ammonium structure, which disrupts microbial cell membranes. It interacts with the lipid bilayer, causing leakage of cellular contents and ultimately leading to cell death. The molecular targets include membrane proteins and phospholipids, which are essential for maintaining cell integrity .
類似化合物との比較
Similar Compounds
Dequalinium: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.
Cetylpyridinium Chloride: Commonly found in mouthwashes and throat lozenges.
Uniqueness
1-[10-[4-(dimethylamino)quinolin-1-ium-1-yl]decyl]-N,N-dimethylquinolin-1-ium-4-amine is unique due to its dual quinoline structure, which enhances its antimicrobial efficacy and allows for versatile applications in various fields .
特性
CAS番号 |
162664-44-0 |
|---|---|
分子式 |
C32H44N4+2 |
分子量 |
484.7 g/mol |
IUPAC名 |
1-[10-[4-(dimethylamino)quinolin-1-ium-1-yl]decyl]-N,N-dimethylquinolin-1-ium-4-amine |
InChI |
InChI=1S/C32H44N4/c1-33(2)29-21-25-35(31-19-13-11-17-27(29)31)23-15-9-7-5-6-8-10-16-24-36-26-22-30(34(3)4)28-18-12-14-20-32(28)36/h11-14,17-22,25-26H,5-10,15-16,23-24H2,1-4H3/q+2 |
InChIキー |
WKUWQOOBTXYONE-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=[N+](C2=CC=CC=C21)CCCCCCCCCC[N+]3=CC=C(C4=CC=CC=C43)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


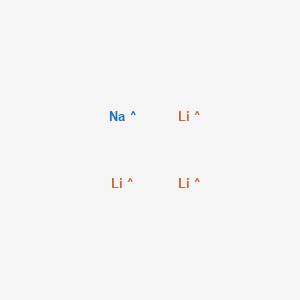
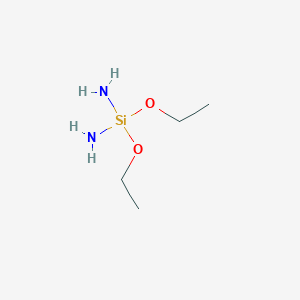
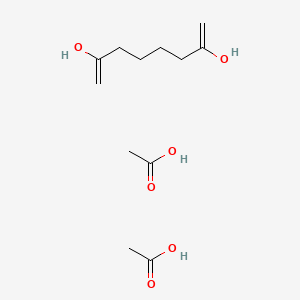
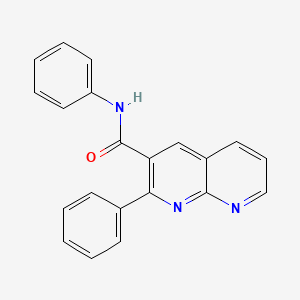
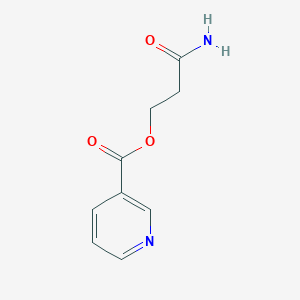
![Phosphonic acid, [[3-bromo-5-(bromomethyl)phenyl]methyl]-, diethyl ester (9CI)](/img/structure/B14260451.png)

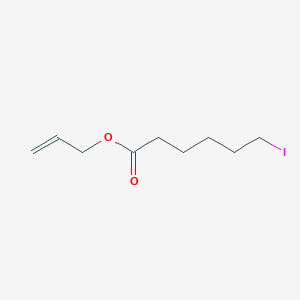
![4-[(Acridin-9-YL)amino]-2,6-dimethoxyphenol](/img/structure/B14260464.png)
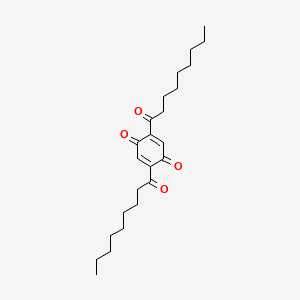
![Pyrrolidine, 1-[[[2-[(5-cyano-2-pyridinyl)amino]ethyl]amino]acetyl]-](/img/structure/B14260478.png)
